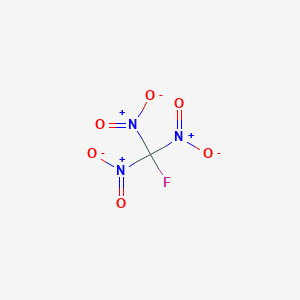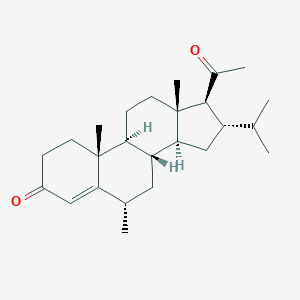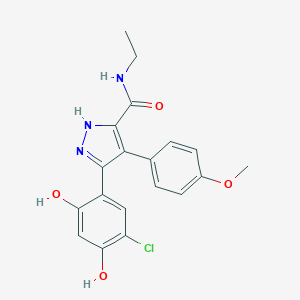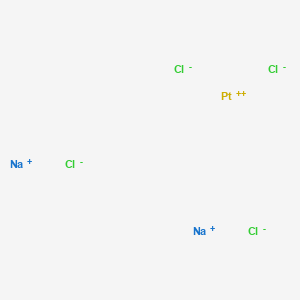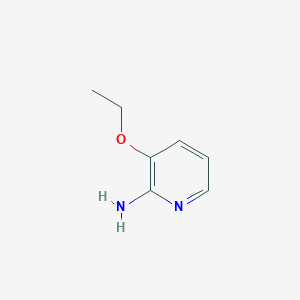
2,5-Bis(trifluoromethyl)-1,3,4-oxadiazole
概要
説明
2,5-Bis(trifluoromethyl)-1,3,4-oxadiazole is a chemical compound characterized by the presence of two trifluoromethyl groups attached to a 1,3,4-oxadiazole ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Bis(trifluoromethyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazides with trifluoroacetic anhydride, followed by cyclization to form the oxadiazole ring. The reaction conditions often require the use of a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.
化学反応の分析
Types of Reactions: 2,5-Bis(trifluoromethyl)-1,3,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring into different functional groups.
Substitution: The trifluoromethyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents or nucleophiles can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
科学的研究の応用
2,5-Bis(trifluoromethyl)-1,3,4-oxadiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique properties make it useful in the study of biological systems and interactions.
Industry: The compound is used in the production of materials with specific properties, such as high thermal stability and resistance to degradation.
作用機序
The mechanism of action of 2,5-Bis(trifluoromethyl)-1,3,4-oxadiazole involves its interaction with molecular targets through its trifluoromethyl groups and oxadiazole ring. These interactions can affect various pathways, including enzyme inhibition or activation, receptor binding, and modulation of cellular processes. The exact mechanism depends on the specific application and the molecular targets involved.
類似化合物との比較
1,4-Bis(trifluoromethyl)benzene: Another compound with two trifluoromethyl groups, but attached to a benzene ring instead of an oxadiazole ring.
2,5-Bis(trifluoromethyl)imidazole: Similar structure but with an imidazole ring.
Uniqueness: 2,5-Bis(trifluoromethyl)-1,3,4-oxadiazole is unique due to its oxadiazole ring, which imparts distinct chemical properties compared to other trifluoromethyl-containing compounds. This uniqueness makes it valuable for specific applications where stability, reactivity, and specific interactions are required.
特性
IUPAC Name |
2,5-bis(trifluoromethyl)-1,3,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4F6N2O/c5-3(6,7)1-11-12-2(13-1)4(8,9)10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJZONKZTJJLSQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NN=C(O1)C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4F6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10371177 | |
| Record name | 2,5-bis(trifluoromethyl)-1,3,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10371177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1868-48-0 | |
| Record name | 2,5-bis(trifluoromethyl)-1,3,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10371177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of 2,5-Bis(trifluoromethyl)-1,3,4-oxadiazole?
A1: this compound is a heterocyclic compound with the molecular formula C4F6N2O and a molecular weight of 206 g/mol []. Spectroscopic data shows a boiling point of 65°C. 13C NMR (CDCl3, 100 MHz) displays peaks at δ 115.83 (q, 1JCF = 272.9 Hz) and 156.9 (q, 2JCF = 46.2 Hz), while 19F NMR (CDCl3, 300 MHz; external CFCl3 reference) exhibits a peak at δ -67.1. The refractive index (nD20) is reported as 1.3045 [].
Q2: What are the primary applications of this compound in organic synthesis?
A2: this compound serves as a versatile reagent in cycloaddition reactions, acting as a precursor for various bis(trifluoromethyl) heterocycles []. These include: * 1,2,4-triazoles: Formed through reactions with primary amines. [, , , ]* s-Tetrazines: Synthesized via specific reaction pathways. []* Furans and 4H-pyrans: Accessible through tailored cycloaddition strategies. []
Q3: How does this compound react with strained olefins like norbornenes?
A3: This compound readily undergoes cycloaddition reactions with the strained olefinic bonds of norbornenes, resulting in the formation of functionalized polynorbornanes []. The reaction proceeds efficiently under classical heating conditions compared to microwave-assisted methods.
Q4: How does the reaction mechanism of this compound with cyclic dienes differ from that with acyclic dienes?
A4: In reactions with this compound:
- Cyclic dienes (conjugated and unconjugated): The retro [3+2] step (N2 extrusion) requires higher activation energy to form the carbonyl ylide compared to acyclic dienes [].
- Acyclic dienes (unconjugated): The retro [3+2] step proceeds with lower activation energy [].
Q5: What factors influence the polarity of the cycloaddition steps in reactions involving this compound?
A5: Two primary factors impact the polarity of both intermolecular and intramolecular cycloaddition steps in reactions involving this compound and dienes:
- Heteroatom Nature: The type of heteroatom present within the diene molecule significantly influences electron distribution and reactivity, ultimately impacting the cycloaddition polarity [].
- Cyclic Diene Size: The size of the cyclic diene plays a crucial role in electron distribution and reactivity, affecting the overall polarity of the cycloaddition reactions [].
Q6: Which functional groups are compatible with the reaction conditions used with this compound?
A7: Several functional groups demonstrate compatibility with the reaction conditions employed alongside this compound []: * Esters* Imides* Phthalimides* Piperidyls* Carboxylic Acids
Q7: Are there specific examples of this compound's use in synthesizing rigid molecular scaffolds?
A8: Yes, this compound has been successfully utilized in the synthesis of rigid chromophore-spacer-chromophore dyads and three-armed triads. This was achieved by employing a 1,3-dipolar cycloaddition protocol with ring-fused cyclobutene epoxides and subsequent dehydrogenation steps to regenerate the desired polyaromatic hydrocarbon (PAH) chromophores within a rigid alicyclic scaffold [].
Q8: Is there any computational chemistry data available for reactions involving this compound?
A9: Yes, computational studies at the AM1 level have been conducted on the reaction of this compound with 7-tert-butoxynorbornadiene. These studies provided insights into cage formation mechanisms and the stereochemistry of the resulting adducts [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


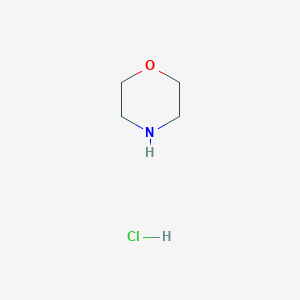
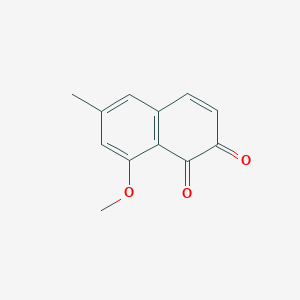
![1,2,4-Ethanylylidene-1H-cyclobuta[cd]pentalen-5-amine,octahydro-N-methyl-(9CI)](/img/structure/B157236.png)
